Cas no 386229-72-7 (4'-Sulfated Lewis X Methyl Glycoside)

4'-Sulfated Lewis X Methyl Glycoside 化学的及び物理的性質
名前と識別子
-
- 4'-SulfatedLexisXmethylglycoside
- [(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate
- 4'-Sulfated Lexis X methyl glycoside
- 386229-72-7
- W-202593
- 4'-Sulfated Lewis X Methyl Glycoside
-
- インチ: InChI=1S/C21H37NO18S/c1-6-11(26)12(27)14(29)20(35-6)39-18-10(22-7(2)25)19(34-3)36-9(5-24)17(18)38-21-15(30)13(28)16(8(4-23)37-21)40-41(31,32)33/h6,8-21,23-24,26-30H,4-5H2,1-3H3,(H,22,25)(H,31,32,33)/t6-,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19-,20-,21+/m1/s1
- InChIKey: JYSZNMLOCBYEJK-VDDRCQLMSA-N
- SMILES: CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OS(=O)(=O)O)O)O)CO)OC)NC(=O)C)O)O)O
計算された属性
- 精确分子量: 623.17313450g/mol
- 同位素质量: 623.17313450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 氢键受体数量: 18
- 重原子数量: 41
- 回転可能化学結合数: 10
- 複雑さ: 967
- 共价键单元数量: 1
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -6.2
- トポロジー分子極性表面積: 298Ų
じっけんとくせい
- 密度みつど: 1.68±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: 溶出度(47 g/l)(25ºC)、
- PSA: 298.07000
- LogP: -4.44870
4'-Sulfated Lewis X Methyl Glycoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-284493A-250 µg |
4'-Sulfated Lexis X methyl glycoside, |
386229-72-7 | 250µg |
¥2,557.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-284493-100 µg |
4'-Sulfated Lexis X methyl glycoside, |
386229-72-7 | 100µg |
¥1,203.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-284493A-250µg |
4'-Sulfated Lexis X methyl glycoside, |
386229-72-7 | 250µg |
¥2557.00 | 2023-09-05 | ||
TRC | S207780-.5mg |
4'-Sulfated Lewis X Methyl Glycoside |
386229-72-7 | 5mg |
$1608.00 | 2023-05-17 | ||
TRC | S207780-1mg |
4'-Sulfated Lewis X Methyl Glycoside |
386229-72-7 | 1mg |
$2675.00 | 2023-05-17 | ||
TRC | S207780-0.5mg |
4'-Sulfated Lewis X Methyl Glycoside |
386229-72-7 | 0.5mg |
$ 1330.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-284493-100µg |
4'-Sulfated Lexis X methyl glycoside, |
386229-72-7 | 100µg |
¥1203.00 | 2023-09-05 |
4'-Sulfated Lewis X Methyl Glycoside 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
4'-Sulfated Lewis X Methyl Glycosideに関する追加情報
Introduction to 4'-Sulfated Lewis X Methyl Glycoside (CAS No. 386229-72-7)
4'-Sulfated Lewis X Methyl Glycoside, identified by the Chemical Abstracts Service Number (CAS No.) 386229-72-7, is a specialized glycoside derivative that has garnered significant attention in the field of biomedical research and pharmaceutical development. This compound belongs to the class of sulfated glycosaminoglycans (GAGs), which are known for their diverse biological functions and potential therapeutic applications. The unique structural features of 4'-Sulfated Lewis X Methyl Glycoside, particularly the presence of a sulfate group at the 4' position and the Lewis X motif, contribute to its distinct chemical and biological properties, making it a valuable tool in both academic research and drug discovery initiatives.
The Lewis X motif, represented chemically as α1→3Galβ1→4(GlcNAcβ1→3)Galβ1→4Xyl, is a tetrasaccharide sequence that plays a crucial role in cell recognition, adhesion, and signaling processes. The addition of a sulfate group at the 4' position of the Lewis X structure enhances its biological activity by modulating interactions with various receptors and enzymes. This modification has been extensively studied for its potential in modulating immune responses, anti-inflammatory effects, and vascular biology. The methyl glycoside portion of the molecule further contributes to its stability and solubility, making it suitable for various biochemical applications.
In recent years, 4'-Sulfated Lewis X Methyl Glycoside has been explored for its therapeutic potential in several areas of medicine. One of the most promising applications is in the field of oncology. Research has demonstrated that sulfated glycosaminoglycans can influence tumor progression by interacting with key signaling pathways involved in cell proliferation and metastasis. The sulfate groups on 4'-Sulfated Lewis X Methyl Glycoside have been shown to interfere with enzymes such as heparanase, which is implicated in cancer cell invasion and angiogenesis. By inhibiting these enzymes, the compound may help in reducing tumor growth and preventing metastatic spread.
Furthermore, studies have highlighted the role of 4'-Sulfated Lewis X Methyl Glycoside in regenerative medicine. The compound's ability to stimulate cellular adhesion and extracellular matrix formation makes it a candidate for promoting tissue repair and wound healing. In particular, its interaction with growth factors and cytokines suggests that it could enhance the efficacy of therapies aimed at accelerating healing processes in damaged tissues. This has opened up avenues for exploring its use in treating chronic wounds, burns, and even bone regeneration.
The cardiovascular system has also been a focus of research involving 4'-Sulfated Lewis X Methyl Glycoside. Evidence suggests that sulfated glycosaminoglycans play a role in maintaining vascular homeostasis by influencing endothelial function and platelet aggregation. The sulfate-modified Lewis X motif may help in preventing atherosclerosis by modulating lipid metabolism and reducing inflammation within blood vessels. Additionally, studies indicate that 4'-Sulfated Lewis X Methyl Glycoside could have protective effects against ischemic damage by enhancing endothelial progenitor cell migration and differentiation.
In immunology, 4'-Sulfated Lewis X Methyl Glycoside has shown promise as an immunomodulatory agent. The sulfate groups on the glycan structure can interact with various immune cells, influencing their activation state and cytokine production. This has implications for developing treatments for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. By modulating immune responses, 4'-Sulfated Lewis X Methyl Glycoside could help in reducing inflammation and preventing tissue damage associated with these conditions.
The synthesis and characterization of 4'-Sulfated Lewis X Methyl Glycoside have been refined through advanced chemical methodologies, ensuring high purity and yield for research applications. Techniques such as chemoenzymatic synthesis have enabled researchers to produce complex glycosides with precise structural modifications. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) have been employed to confirm the structural integrity of the compound.
The pharmacokinetic properties of 4'-Sulfated Lewis X Methyl Glycoside are also an area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic use. Preliminary studies suggest that sulfated glycosaminoglycans exhibit moderate bioavailability when administered orally or intravenously, with potential for systemic action due to their ability to bind to various plasma proteins.
Future directions in research on 4'-Sulfated Lewis X Methyl Glycoside include exploring its potential as an adjuvant in vaccine formulations. Sulfated glycosaminoglycans have been shown to enhance antibody responses by activating immune cells such as dendritic cells and macrophages. By incorporating 4'-Sulfated Lewis X Methyl Glycoside into vaccine candidates, researchers aim to improve vaccine efficacy against infectious diseases.
Moreover, the compound's role in neurodegenerative diseases is being examined. Studies have indicated that sulfated glycosaminoglycans can influence neural development and repair processes. The unique structural features of 4'-Sulfated Lewis X Methyl Glycoside may provide insights into potential therapies for conditions such as Alzheimer's disease and Parkinson's disease by modulating neuronal survival and synaptic function.
In conclusion,4'-Sulfated Lewis X Methyl Glycoside (CAS No. 386229-72-7) represents a significant advancement in biomedical research due to its multifaceted biological activities and therapeutic potential across various medical disciplines including oncology,regenerative medicine, cardiovascular health,immunology,and neurology.Several studies highlight its promising applications which make it an attractive candidate for future clinical trials aimed at developing novel treatments for complex diseases.Further exploration into its pharmacological properties will continue to expand our understanding of this remarkable compound.
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